Perillyl Alcohol

Cancer Chemoprevention Mammary Carcinoma In Vivo Tumor Model

Perillyl alcohol (POH) is a monocyclic hydroxylated monoterpene that occurs as a metabolite of d-limonene and as a natural constituent of essential oils from lavender, peppermint, and citrus fruits. It is a small lipophilic molecule (C10H16O) with a cyclohexene ring structure bearing an isopropenyl group and a hydroxymethyl substituent.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 18457-55-1
Cat. No. B1679609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerillyl Alcohol
CAS18457-55-1
Synonyms(-)-p-mentha-1,8-dien-7-ol
(S)-perillyl alcohol
1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-
4-isopropenyl-cyclohex-1-ene-1-methanol
cyclohex-1-ene-1-methanol, 4(1-methylethenyl)
dihydrocuminyl alcohol
NSC 641066
p-mentha-1,8-dien-7-ol
perilla alcohol
perilla alcohol, (R)-isomer
perilla alcohol, (S)-isomer
perillyl alcohol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)CO
InChIInChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3
InChIKeyNDTYTMIUWGWIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless to Pale Yellow liquid
SolubilitySlightly soluble in water;  soluble in alcohols and oils
Miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perillyl Alcohol (CAS 18457-55-1): Baseline Monoterpene Characteristics for Scientific Procurement


Perillyl alcohol (POH) is a monocyclic hydroxylated monoterpene that occurs as a metabolite of d-limonene and as a natural constituent of essential oils from lavender, peppermint, and citrus fruits [1]. It is a small lipophilic molecule (C10H16O) with a cyclohexene ring structure bearing an isopropenyl group and a hydroxymethyl substituent [2]. POH was advanced to Phase I and Phase II clinical development by the National Cancer Institute (NCI) as an investigational antineoplastic agent (NSC 641066) due to its demonstrated chemopreventive and chemotherapeutic activity in preclinical tumor models [3]. Unlike many monoterpenes that serve primarily as flavor or fragrance compounds, POH exhibits well-characterized pharmacological activity including inhibition of small G protein isoprenylation and induction of apoptosis across multiple cancer cell types [4].

Why Generic Substitution of Perillyl Alcohol with Other Monoterpenes Fails: PK and Potency Limitations


Perillyl alcohol cannot be interchanged with its parent compound d-limonene or other monoterpenes due to distinct and quantifiable differences in both pharmacokinetic disposition and intrinsic pharmacological potency. Despite structural similarity, POH and d-limonene exhibit fundamentally different in vivo disposition patterns: POH is not bioavailable as the parent compound after oral administration, undergoing near-complete first-pass metabolism to perillic acid (PA) and dihydroperillic acid (DHPA), while d-limonene remains bioavailable as the parent molecule and distributes preferentially to lipophilic tissues such as adipose and mammary tissue [1]. Furthermore, systematic structure-activity relationship (SAR) analysis across 26 monoterpenes established that hydroxyl substitution critically determines potency against protein isoprenylation and cell proliferation, with monohydroxyl compounds (including POH) demonstrating significantly greater activity than unsubstituted monoterpenes (limonene) or diol/triol derivatives [2]. These combined PK and SAR differences preclude simple one-for-one substitution and necessitate compound-specific selection based on the intended experimental system and endpoint.

Perillyl Alcohol Quantitative Differentiation Evidence vs. In-Class Analogs and Comparators


In Vivo Mammary Tumor Regression Potency: Perillyl Alcohol vs. d-Limonene

Perillyl alcohol is considerably more potent than its parent compound d-limonene against in vivo rat mammary tumor models [1]. This differential potency was a primary driver for POH's selection as the clinical development candidate at the National Cancer Institute over limonene, as the projected effective human dose of limonene (~1000 mg/kg/day) would require administration of over 80 mL of oily volatile liquid daily—a prohibitive formulation burden—whereas POH's greater potency enabled potentially effective systemic concentrations at substantially lower doses [2].

Cancer Chemoprevention Mammary Carcinoma In Vivo Tumor Model Monoterpene Therapeutics

Protein Isoprenylation Inhibition: Potency Ranking of POH vs. 26 Monoterpene Analogs

In a systematic structure-activity relationship study of 26 limonene-like monoterpenes, perillyl alcohol was identified as one of the most potent terpenes, reducing 21-26 kDa protein isoprenylation to 50% of control levels at 1 mM concentration [1]. At this same concentration, perillyl alcohol completely inhibited the proliferation of HT-29 human colon carcinoma cells [2]. The relative potency hierarchy among monoterpenes was established as: monohydroxyl (POH) = ester = aldehyde > thiol > acid = diol = epoxide > triol = unsubstituted (limonene) [3].

Small G Protein Ras Farnesylation Post-translational Modification Cell Signaling

Oral Bioavailability Limitation: POH Serves as Prodrug with 2% Estimated Human Bioavailability

Perillyl alcohol exhibits extremely low oral bioavailability as the parent compound, with measured rat oral bioavailability of 4.5% and estimated human oral bioavailability of approximately 2% [1]. POH is rapidly converted to its major circulating metabolites perillic acid (PA) and dihydroperillic acid (DHPA) via extensive first-pass metabolism in the GI tract and liver [2]. In clinical trials, parent POH could not be detected in plasma; only PA and DHPA were measurable, with dose-dependent increases in both Cmax and AUC observed [3]. This pharmacokinetic profile means that POH functions predominantly as a prodrug, with its therapeutic effects mediated by its metabolites PA and DHPA.

Pharmacokinetics First-Pass Metabolism Bioavailability Prodrug

Phase I Clinical Metabolite Exposure: Dose-Dependent PA and DHPA Cmax Values

In a Phase I trial of oral POH administered three times daily, the major metabolites perillic acid (PA) and dihydroperillic acid (DHPA) exhibited dose-dependent increases in Cmax with high intersubject variability [1]. At 1600 mg/m2/dose, mean ± SD Cmax values were 433.2 ± 245.8 µM for PA and 22.6 ± 12 µM for DHPA; at 2800 mg/m2/dose, corresponding values were 774.1 ± 439.6 µM for PA and 42.4 ± 15.24 µM for DHPA [2]. The MTD for continuous four-times-daily dosing was determined to be 1200 mg/m2/dose with gastrointestinal toxicity as dose-limiting [3], while an alternative schedule established MTD at 8400 mg/m2/day (2100 mg/m2/dose four times daily) [4].

Clinical Pharmacology Phase I Trial Metabolite Exposure Dose-Limiting Toxicity

Glioma Radiosensitization: POH Enhances Radiation Cytotoxicity at Clinically Relevant Doses

Perillyl alcohol functions as an effective radiosensitizer in established glioma cell lines at clinically relevant radiation doses [1]. POH treatment induced transient G2/M cell cycle arrest and apoptosis, while sensitizing glioma cells to Fas-mediated apoptosis, which was further augmented in the presence of ionizing radiation [2]. Additionally, POH demonstrated dose-dependent sensitization to both cisplatin and doxorubicin-induced cytotoxicity in glioma cells [3]. This radiosensitization and chemosensitization property distinguishes POH from many monoterpenes evaluated primarily as single-agent cytotoxics.

Glioblastoma Radiosensitizer G2/M Arrest Fas-mediated Apoptosis

Activity Against Temozolomide-Resistant Glioma: POH Cytotoxicity Independent of MGMT Status

Perillyl alcohol exhibits cytotoxicity against both temozolomide (TMZ)-sensitive and TMZ-resistant glioma cells, with this effect being independent of O6-methylguanine-DNA methyltransferase (MGMT) expression—the primary determinant of TMZ resistance [1]. POH induces cytotoxicity partially through the endoplasmic reticulum stress pathway and impedes survival pathways including mTOR and Ras [2]. In a Phase II clinical trial in Brazil, intranasal POH administration was well tolerated in patients with TMZ-resistant malignant gliomas, demonstrating clinical feasibility of bypassing the extensive first-pass metabolism that limits oral POH bioavailability [3].

Drug Resistance Temozolomide MGMT ER Stress Pathway

Perillyl Alcohol: Evidence-Backed Application Scenarios for Research and Industrial Use


In Vivo Cancer Chemoprevention and Chemotherapy Studies Requiring Superior Potency to d-Limonene

For research programs evaluating monoterpene-based cancer chemoprevention or chemotherapy, POH offers quantifiably greater in vivo antitumor potency compared to d-limonene, enabling the study of effective systemic concentrations at substantially lower and more practical dose levels [1]. This differentiation is particularly relevant for rodent mammary tumor models, where POH has demonstrated tumor regression activity that surpasses the parent compound limonene [2]. Selection of POH over limonene is scientifically justified when dose reduction and formulation practicality are critical experimental considerations.

Small G Protein Isoprenylation Inhibition Studies Leveraging Validated SAR Potency

Perillyl alcohol is the appropriate selection for in vitro studies targeting small G protein isoprenylation inhibition where maximum potency among monoterpenes is required. The compound's validated ability to reduce 21-26 kDa protein isoprenylation to 50% of control levels at 1 mM, coupled with complete inhibition of HT-29 colon carcinoma cell proliferation at the same concentration, establishes it as one of the most potent members of the monoterpene class [3]. The established SAR hierarchy (monohydroxyl > unsubstituted) provides a rational basis for selecting POH over unsubstituted limonene or diol/triol derivatives when hydroxyl substitution is hypothesized to confer mechanistic advantage [4].

Glioblastoma Research: Combination Radio- and Chemo-sensitization Studies

POH is scientifically justified for glioblastoma research programs investigating radiation sensitization or combination therapy with DNA-damaging agents. The compound's demonstrated ability to function as an effective radiosensitizer at clinically relevant radiation doses, inducing G2/M arrest and augmenting Fas-mediated apoptosis, supports its use in combination radiation protocols [5]. Furthermore, POH's dose-dependent sensitization to cisplatin and doxorubicin cytotoxicity in glioma cells provides a foundation for studies evaluating POH as a chemosensitizer [6].

Drug Resistance Research: MGMT-Independent Cytotoxicity in Temozolomide-Resistant Glioma

For investigators studying mechanisms to overcome temozolomide resistance in glioblastoma, POH represents a mechanistically distinct agent whose cytotoxicity is independent of MGMT expression [7]. Unlike TMZ, whose efficacy is compromised by MGMT-mediated DNA repair, POH maintains activity against TMZ-resistant glioma cells through ER stress pathway activation and inhibition of survival signaling (mTOR, Ras) [8]. This differentiation supports POH's selection for studies examining alternative therapeutic strategies in recurrent, TMZ-refractory glioma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perillyl Alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.